molecular formula C11H12BrNO2 B1340905 Benzyl 3-bromoazetidine-1-carboxylate CAS No. 939759-25-8

Benzyl 3-bromoazetidine-1-carboxylate

Cat. No. B1340905
M. Wt: 270.12 g/mol
InChI Key: SUBBMOROFINEHA-UHFFFAOYSA-N
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Description

Benzyl 3-bromoazetidine-1-carboxylate is a compound of interest in the field of synthetic organic chemistry due to its potential as a building block in the synthesis of various heterocyclic compounds. The compound features a bromoazetidine moiety, which is a four-membered nitrogen-containing ring, attached to a benzyl group. This structure is significant as it can serve as a precursor for the formation of more complex molecules, particularly in the realm of medicinal chemistry and drug development.

Synthesis Analysis

The synthesis of related azetidine derivatives has been explored in several studies. For instance, a short synthesis of alkyl 3-bromoazetidine-3-carboxylates was developed, which involved amination, bromination, and base-induced cyclization of alkyl 2-(bromomethyl)acrylates . This method demonstrates the potential for creating azetidine-based amino acid derivatives, which can be further transformed into various functionalized compounds. Additionally, the synthesis of benzazetidines via palladium-catalyzed intramolecular C–H amination of N-benzyl picolinamides has been reported, highlighting the importance of transition metal-catalyzed processes in the construction of such heterocycles .

Molecular Structure Analysis

The molecular structure of azetidine derivatives can be complex, with the possibility of various substituents influencing the overall shape and reactivity of the molecule. For example, the absolute configuration of a benzyl-substituted azetidine was determined through optical resolution and analysis of its hydrobromide salt, revealing a bent azetidine ring with a significant dihedral angle . This structural information is crucial for understanding the reactivity and potential interactions of the compound in subsequent chemical reactions.

Chemical Reactions Analysis

Azetidine derivatives can undergo a range of chemical reactions, often facilitated by their strained ring system and the presence of reactive functional groups. The Pd^0-catalyzed C(sp^3)-H arylation of related compounds can lead to benzazetidine intermediates that undergo electrocyclic reactions to form different products . Moreover, the reactivity of azetidine derivatives can be harnessed for the synthesis of complex molecules such as 1,4-benzodiazepine derivatives through tandem reactions involving N-alkylation, ring-opening, and cyclization .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyl 3-bromoazetidine-1-carboxylate would be influenced by its functional groups and molecular structure. While specific data on this compound is not provided, related azetidine derivatives exhibit properties that make them suitable for use as intermediates in organic synthesis. For example, the presence of a bromine atom in the molecule can make it a good leaving group for nucleophilic substitution reactions, while the azetidine ring can impart a degree of rigidity to the molecule, potentially affecting its conformational stability and reactivity .

Scientific Research Applications

Results and Outcomes

Methods of Application: It is involved in reactions such as nucleophilic substitution, where it reacts with various nucleophiles like potassium cyanide, sodium azide, and others to yield corresponding functionalized azetidines .

Results and Outcomes: The reactions have led to the synthesis of azetidine derivatives with a bromo-substituted carbon center, which is a useful moiety for further functionalization .

Methods of Application: The compound can be used to modify the structure of carboxylates, enhancing their properties for industrial applications .

Results and Outcomes: Such bio-based synthesis approaches could lead to more eco-friendly and sustainable production methods for carboxylates .

Methods of Application: Understanding the characteristics and regulations of carboxylate transporters can lead to the efficient export of target carboxylic acids through microbial membranes .

Results and Outcomes: Modifying these transporters could significantly increase the industrial biotechnological production of carboxylic acids .

Safety And Hazards

Benzyl 3-bromoazetidine-1-carboxylate is harmful by inhalation, in contact with skin, and if swallowed . It should be handled only by those properly qualified in the handling and use of potentially hazardous chemicals . In the event of a fire involving this material, use dry powder or carbon dioxide extinguishers .

properties

IUPAC Name

benzyl 3-bromoazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2/c12-10-6-13(7-10)11(14)15-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUBBMOROFINEHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)OCC2=CC=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40585720
Record name Benzyl 3-bromoazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 3-bromoazetidine-1-carboxylate

CAS RN

939759-25-8
Record name Phenylmethyl 3-bromo-1-azetidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=939759-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl 3-bromoazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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